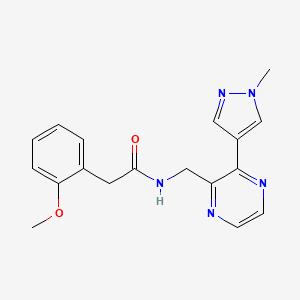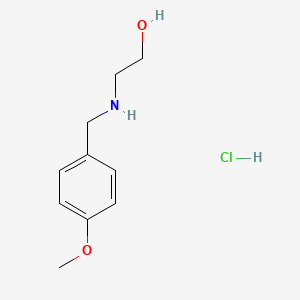
2-((4-甲氧基苄基)氨基)乙醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases, which are typically synthesized by the condensation of an amine with an aldehyde or ketone. In the case of the compound discussed in the second paper, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, a Schiff base was synthesized and characterized by various techniques including elemental analysis, infrared spectroscopy (IR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) . This suggests that a similar approach could be used for synthesizing 2-((4-Methoxybenzyl)amino)ethanol hydrochloride, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds can provide insights into the potential structure of 2-((4-Methoxybenzyl)amino)ethanol hydrochloride. For instance, the crystal structure of ICR-372-OH, a compound with a similar functional group arrangement, was determined using X-ray diffraction . This compound exhibited a triclinic crystal system, which could imply that 2-((4-Methoxybenzyl)amino)ethanol hydrochloride might also crystallize in a similar system, although this would need to be confirmed by experimental data.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the behavior of similar compounds. For example, the Schiff base mentioned in the second paper showed resistance to five different bacteria, indicating potential antibacterial activity . Additionally, the first paper mentions that the mutagenicity of a related compound can be significantly altered by the substitution of a hydroxyl group with a chlorine atom . This suggests that the functional groups present in 2-((4-Methoxybenzyl)amino)ethanol hydrochloride could play a crucial role in its chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-((4-Methoxybenzyl)amino)ethanol hydrochloride can be speculated based on the properties of similar compounds. The first paper provides details such as the crystal density and cell dimensions of ICR-372-OH . While these specific values cannot be directly applied to 2-((4-Methoxybenzyl)amino)ethanol hydrochloride, they do suggest that the compound may have a moderate density and could potentially form crystals suitable for X-ray diffraction analysis. The Schiff base's resistance to bacteria implies some degree of chemical stability and potential application as an antibacterial agent .
科学研究应用
合成及表征
氨基酸 4-甲氧基苄基酯的合成
该过程涉及合成与 2-((4-甲氧基苄基)氨基)乙醇盐酸盐相关的 L-氨基酸 4-甲氧基苄基酯盐酸盐。这些化合物是通过 4-甲氧基苄基卤化物与相应的 N-(2-硝基苯硫基)-L-氨基酸反应,然后除去 N-保护基团 (Stelakatos & Argyropoulos, 1970) 而制备的。
抗菌活性
一项研究合成了类似于 2-((4-甲氧基苄基)氨基)乙醇的化合物,特别是 2-[(3-甲氧基-4-羟基亚苄基)-氨基]-乙醇,并研究了其抗菌活性。研究表明,这种新的席夫碱对五种不同的细菌具有抗性 (Zhu Wen-jie, 2004)。
化学性质和反应
光敏树脂载体
已证明使用光敏多可分离烷氧基苄醇树脂(包括类似于 2-((4-甲氧基苄基)氨基)乙醇的化合物)进行肽片段合成。这些树脂在肽合成中显示出潜力,因为它们能够在处理后提供游离的、未保护的肽 (Tam, DiMarchi, & Merrifield, 2009)。
牛皮纸木质素的改性
牛皮纸木质素和香草醇(与 2-((4-甲氧基苄基)氨基)乙醇相关)的酸处理显示脂肪族羟基含量降低。本研究表明了改性木质素化学性质的潜力,影响其在各种应用中的用途 (Pouteau et al., 2005)。
有机化学中的潜在应用
选择性氧化反应
苯甲醇衍生物(包括 4-甲氧基苄醇)光催化氧化为相应醛的研究,突出了 2-((4-甲氧基苄基)氨基)乙醇在有机合成中的潜在应用。本研究强调了二氧化钛光催化剂在这些氧化反应中的效率 (Higashimoto et al., 2009)。
羟基化反应
氯过氧化物酶催化的对甲基苯甲醚羟基化为 4-甲氧基苄醇等反应展示了该酶在催化与 2-((4-甲氧基苄基)氨基)乙醇相关的羟基化反应中的潜力 (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995)。
属性
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-9(3-5-10)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAJTZWKWAXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzyl)amino]ethanol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

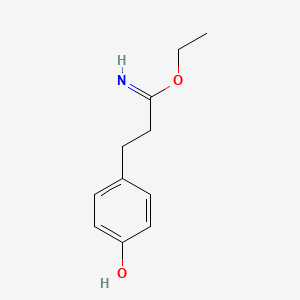

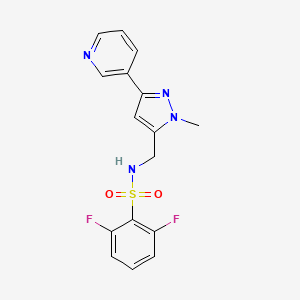
![[1-(Triazol-2-yl)cyclopropyl]methanamine](/img/structure/B2524536.png)
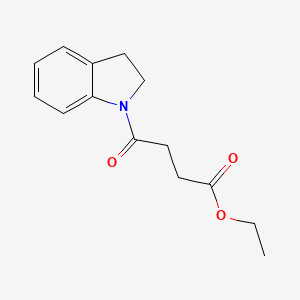
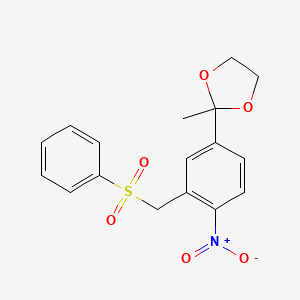
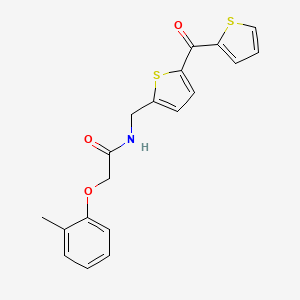
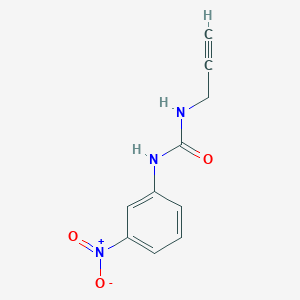
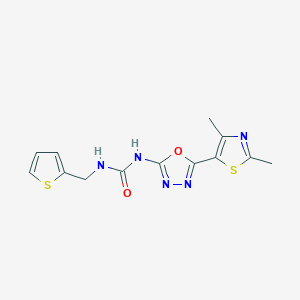
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)
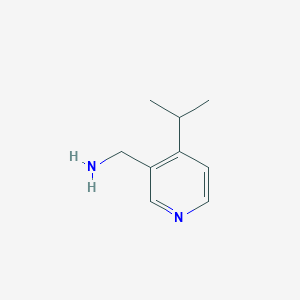
![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
